
3-Chloro-9-hydrazinyl-6-methoxyacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-9-hydrazinyl-6-methoxyacridine is a chemical compound that belongs to the acridine family. Acridines are heterocyclic organic compounds known for their wide range of applications in various fields, including medicinal chemistry, material science, and photophysics. The compound is characterized by the presence of a chloro group at the 3-position, a hydrazinyl group at the 9-position, and a methoxy group at the 6-position on the acridine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-9-hydrazinyl-6-methoxyacridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Chloro-9-hydrazinyl-6-methoxyacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
科学研究应用
3-Chloro-9-hydrazinyl-6-methoxyacridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription processes.
Medicine: Investigated for its potential anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
相似化合物的比较
Similar Compounds
Acriflavine: An acridine derivative known for its antibacterial and antiviral properties.
Proflavine: Another acridine derivative used as a disinfectant and antiseptic.
Quinacrine: An acridine derivative with antimalarial and anticancer properties.
Uniqueness
3-Chloro-9-hydrazinyl-6-methoxyacridine is unique due to the specific combination of functional groups (chloro, hydrazinyl, and methoxy) on the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
| 113372-91-1 | |
分子式 |
C14H12ClN3O |
分子量 |
273.72 g/mol |
IUPAC 名称 |
(3-chloro-6-methoxyacridin-9-yl)hydrazine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14(11)18-16/h2-7H,16H2,1H3,(H,17,18) |
InChI 键 |
LAXRUJYWOFZBOB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)Cl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
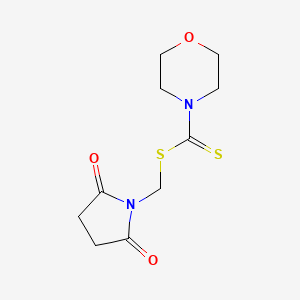
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
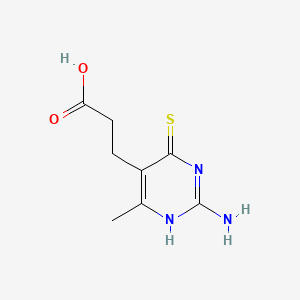
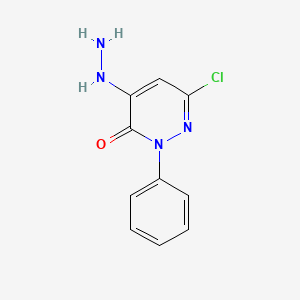

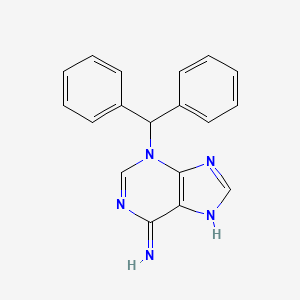

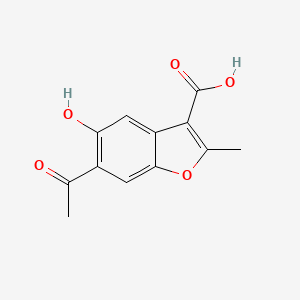
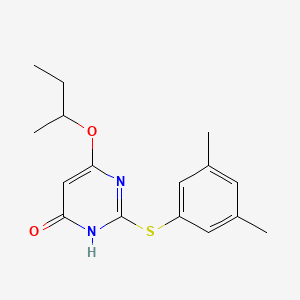
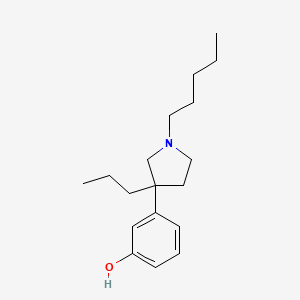
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
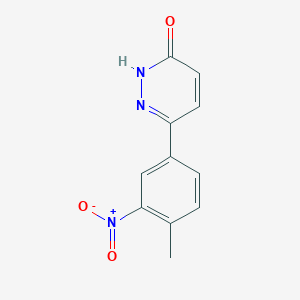
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
